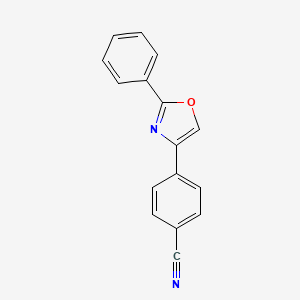

4-(2-Phenyl-1,3-oxazol-4-yl)benzonitrile

Description

Historical Context and Evolution of 1,3-Oxazole Synthesis

The chemistry of oxazoles dates back to the late 19th and early 20th centuries, with several classical methods paving the way for the synthesis of this important heterocyclic ring. The Robinson-Gabriel synthesis , first described in 1909 and 1910, involves the cyclodehydration of 2-acylamino ketones and remains a versatile method for preparing 2,5-di- and 2,4,5-trisubstituted oxazoles. wikipedia.orgsynarchive.com Another foundational method is the Fischer oxazole (B20620) synthesis (1896), which utilizes the condensation of a cyanohydrin with an aldehyde.

Over the years, synthetic methodologies have evolved to offer milder conditions, greater functional group tolerance, and improved yields. The Van Leusen reaction , developed in 1977, is a notable example, employing tosylmethyl isocyanide (TosMIC) to react with aldehydes, providing a powerful tool for the formation of the oxazole ring. wikipedia.org Modern advancements have also seen the development of one-pot syntheses and solid-phase versions of these classical reactions, enhancing their efficiency and applicability in combinatorial chemistry and diversity-oriented synthesis. wikipedia.orgidexlab.com

Importance of Heterocyclic Compounds in Contemporary Organic and Materials Chemistry Research

Heterocyclic compounds are ubiquitous in nature and synthetic chemistry, forming the core structures of many pharmaceuticals, agrochemicals, and advanced materials. globethesis.comresearchgate.net Their importance stems from their unique electronic properties, ability to engage in various intermolecular interactions, and their diverse three-dimensional structures. In materials science, heterocycles are integral to the development of organic light-emitting diodes (OLEDs), fluorescent probes, and liquid crystals. uobaghdad.edu.iqresearchgate.netresearchgate.net The presence of heteroatoms (like nitrogen and oxygen in oxazoles) introduces dipoles, alters electronic energy levels, and provides sites for coordination or hydrogen bonding, which are crucial for tailoring the properties of functional materials.

Fundamental Structural Features and Electronic Nature of the 1,3-Oxazole Scaffold

The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This arrangement imparts a unique electronic character to the ring. The oxazole ring is considered electron-deficient, which influences its reactivity and photophysical properties. The nitrogen atom acts as a pyridine-type nitrogen, while the oxygen atom is furan-like. This combination results in a π-electron system that can be readily modified by substituents.

Substitution at the 2-, 4-, and 5-positions of the oxazole ring significantly impacts its electronic and photophysical properties. Aryl substituents, in particular, can extend the π-conjugation of the system, leading to interesting optical and electronic behaviors, such as fluorescence. researchgate.net

Rationale for Investigating 4-(2-Phenyl-1,3-oxazol-4-yl)benzonitrile and its Analogs in Advanced Chemical Research

The specific structure of This compound makes it a compound of significant interest. The molecule can be dissected into three key components:

2-Phenyl-1,3-oxazole core: This forms a rigid, planar, and conjugated system. Such structures are often fluorescent and can serve as the core of various functional materials.

4-Benzonitrile group: The nitrile (-C≡N) group is strongly electron-withdrawing and a polar substituent. Its presence can significantly influence the electronic properties of the molecule, leading to a large dipole moment and potentially enhancing fluorescence through intramolecular charge transfer (ICT). The benzonitrile (B105546) moiety is also known to promote liquid crystalline phases in rod-like molecules. uobaghdad.edu.iq

The investigation of this compound and its analogs is driven by the potential for creating novel materials with tailored photophysical and electronic properties. The combination of a fluorescent core with a polar, electron-withdrawing group suggests potential applications as:

Fluorescent probes: The sensitivity of ICT fluorescence to the local environment could be exploited for sensing applications, such as detecting metal ions or changes in solvent polarity. frontiersin.orgmdpi.com

Organic Light-Emitting Diodes (OLEDs): The rigid, conjugated structure is conducive to efficient light emission, a key requirement for emissive materials in OLEDs. researchgate.net

Liquid Crystals: The rod-like shape and polar nature of the molecule are favorable for the formation of mesophases. uobaghdad.edu.iqresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C16H10N2O |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

4-(2-phenyl-1,3-oxazol-4-yl)benzonitrile |

InChI |

InChI=1S/C16H10N2O/c17-10-12-6-8-13(9-7-12)15-11-19-16(18-15)14-4-2-1-3-5-14/h1-9,11H |

InChI Key |

DLZBASAAKFLHNH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CO2)C3=CC=C(C=C3)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Phenyl 1,3 Oxazol 4 Yl Benzonitrile and Analogous Systems

General Approaches to 1,3-Oxazole Ring Formation

The formation of the 1,3-oxazole ring is a cornerstone of synthetic organic chemistry, with numerous methods developed over the years. These can be broadly categorized into classical cyclization reactions, advanced catalytic methods, and efficient one-pot protocols.

Classical Cyclization Reactions for Oxazole (B20620) Synthesis

Several named reactions form the foundation of classical oxazole synthesis, providing reliable routes to this heterocyclic core.

The Robinson-Gabriel synthesis is a prominent method that involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone. wikiwand.comwikipedia.org This reaction is typically catalyzed by a cyclodehydrating agent. wikiwand.com The requisite 2-acylamino-ketone precursors can be synthesized via methods such as the Dakin-West reaction. wikiwand.com A variety of cyclodehydrating agents can be employed, with phosphorus oxychloride and sulfuric acid being common choices.

Another foundational method is the Fischer oxazole synthesis , which utilizes a cyanohydrin and an aldehyde as starting materials in the presence of anhydrous hydrochloric acid. This method is particularly useful for the synthesis of 2,5-disubstituted oxazoles.

The Van Leusen oxazole synthesis offers a versatile route to oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). wikipedia.orgwikipedia.org This reaction proceeds through the formation of an oxazoline (B21484) intermediate, followed by a base-promoted elimination of the tosyl group to yield the oxazole ring. wikipedia.org This method is particularly valuable for preparing a wide range of substituted oxazoles under relatively mild conditions. wikipedia.org

| Classical Reaction | Starting Materials | Key Features |

| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | Intramolecular cyclization and dehydration. wikiwand.com |

| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | Forms 2,5-disubstituted oxazoles. |

| Van Leusen Oxazole Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC) | Proceeds via an oxazoline intermediate. wikipedia.org |

Advanced Catalytic Methods for Substituted Oxazoles (e.g., Palladium-Catalyzed Tandem Oxidative Cyclization)

Modern synthetic chemistry has seen the emergence of powerful catalytic methods for oxazole synthesis, with palladium catalysis being at the forefront. Palladium-catalyzed tandem oxidative cyclization reactions provide an efficient means to construct polysubstituted oxazoles. ijresm.comrsc.org These reactions often involve sequential C-N and C-O bond formations in a single operation. For instance, a highly efficient method for the synthesis of oxazole derivatives from simple amides and ketones proceeds through a palladium-catalyzed sp2 C-H activation pathway. acs.org This approach demonstrates broad substrate scope and functional group tolerance. acs.org

A notable example is the palladium-catalyzed and copper-mediated cascade oxidative cyclization, which is thought to proceed through the formation of C-N and C-O bonds in a cascade manner. ijresm.comrsc.org This protocol has been successfully applied to the regioselective synthesis of trisubstituted oxazoles. ijresm.comrsc.org

One-Pot Synthetic Protocols for 1,3-Oxazole Derivatives

One such approach combines the Friedel-Crafts reaction and the Robinson-Gabriel cyclodehydration in a single pot for the synthesis of 2,4,5-trisubstituted oxazoles using a general oxazolone (B7731731) template. nih.gov This method has been shown to be effective with a range of aromatic nucleophiles, providing the desired oxazoles in good yields. nih.gov

The Van Leusen reaction has also been adapted for one-pot syntheses. For example, 4,5-disubstituted oxazoles can be prepared in a one-pot manner from TosMIC, various aldehydes, and aliphatic halides in an ionic liquid as the solvent. nih.gov Aromatic aldehydes bearing electron-withdrawing groups have been observed to exhibit higher reactivity in this system. nih.gov

Targeted Synthesis of Benzonitrile-Functionalized Oxazoles

The synthesis of 4-(2-Phenyl-1,3-oxazol-4-yl)benzonitrile requires specific strategies for the introduction of the 4-cyanophenyl group onto the oxazole core.

Strategies for the Introduction of the 4-Cyanophenyl Moiety onto the Oxazole Core

The 4-cyanophenyl group can be introduced either by using a precursor already containing this moiety or by functionalizing the oxazole ring after its formation.

In the context of the Robinson-Gabriel synthesis , a potential precursor would be a 2-acylamino-ketone bearing a 4-cyanophenyl group, such as 2-benzamido-1-(4-cyanophenyl)ethanone. Cyclodehydration of this intermediate would directly yield the target compound.

For the Van Leusen synthesis , 4-cyanobenzaldehyde (B52832) can be employed as a starting material. Reaction with an appropriate isocyanide, such as one that would provide the 2-phenyl substituent, would lead to the desired 2,4-disubstituted oxazole.

Palladium-catalyzed cross-coupling reactions offer a powerful tool for the late-stage functionalization of a pre-formed oxazole ring. For instance, a 4-halo-2-phenyloxazole could be coupled with a 4-cyanophenylboronic acid or a related organometallic reagent under Suzuki or Stille coupling conditions to introduce the 4-cyanophenyl moiety.

Utilization of Earth Metal Catalysis in the Synthesis of Oxazole Scaffolds

In recent years, there has been a significant push towards the use of earth-abundant and more sustainable metals in catalysis. Copper and iron are two such metals that have shown promise in the synthesis of oxazole scaffolds.

Copper-catalyzed reactions have been developed for the synthesis of oxazoles. For example, an efficient copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen provides a route to trisubstituted oxazoles. nih.gov This method proceeds via dioxygen activation and oxidative C-H bond functionalization. nih.gov Another copper-catalyzed approach involves the chemodivergent synthesis of oxazoles and imidazolidones from phenylalanine-derivatives, controlled by directing groups to achieve selective C-O or C-N cyclization. organic-chemistry.org A copper(II) complex immobilized on magnetic nanoparticles has also been reported as a novel and ecofriendly catalytic system for the synthesis of oxazole derivatives through the condensation of benzamide (B126) with 2-bromoacetophenone (B140003) derivatives. jsynthchem.com

Iron-catalyzed methods are also emerging as a green alternative. Iron catalysts can be employed for C-H activation, which is a key step in many modern synthetic transformations. researchgate.net While specific examples for the synthesis of this compound using iron catalysis are not yet prevalent, the development of iron-catalyzed C-H amination for the synthesis of other N-heterocycles suggests potential future applications in oxazole synthesis.

Green Chemistry Approaches in Oxazole Synthesis (e.g., Microwave-Assisted and Ultrasonication Methods)

In recent years, green chemistry principles have guided the development of synthetic methods that are more efficient and environmentally benign than traditional approaches. For the synthesis of oxazole derivatives, microwave-assisted synthesis and ultrasonication have emerged as powerful techniques that often lead to higher yields, shorter reaction times, and cleaner reaction profiles.

Microwave-Assisted Synthesis: Microwave irradiation has been effectively used to accelerate organic reactions. In oxazole synthesis, this technique provides rapid and uniform heating of the reaction mixture, often reducing reaction times from hours to mere minutes. For instance, the synthesis of 2,4-disubstituted oxazol-5-ones, a related class of compounds, was achieved by reacting 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde with hippuric acid under microwave irradiation, demonstrating significant advantages in terms of reaction time and yield compared to conventional heating. researchgate.net Another study detailed a microwave-assisted protocol for synthesizing 5-substituted oxazoles from substituted aryl aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.comacs.org Using potassium phosphate (B84403) as a catalyst in isopropanol, the reaction to produce 5-phenyl oxazole yielded 96% of the product in just 8 minutes under microwave irradiation at 65°C and 350 W. acs.orgnih.gov This highlights the potential for high efficiency and scalability of microwave-assisted methods. acs.orgsci-hub.cat

Ultrasonication Methods: Sonochemistry, the application of ultrasound to chemical reactions, facilitates reactions through acoustic cavitation. This process enhances mass transfer and can initiate or accelerate reactions, often under milder conditions than conventional methods. researchgate.net The synthesis of oxazole derivatives using ultrasound has been shown to significantly improve yields and shorten reaction times. ijpsonline.com One study reported the synthesis of aminooxazole derivatives from phenacyl bromides and urea (B33335) using a deep eutectic solvent combined with ultrasound irradiation. nih.govresearchgate.net This sonochemical method yielded 90% of the product in 8 minutes, a stark contrast to the conventional thermal method which required 3.5 hours to achieve a 69% yield. researchgate.net Similarly, other studies have demonstrated that ultrasound-assisted methods consistently provide higher yields and require less time compared to traditional stirring or heating methods for the synthesis of various azole heterocycles. nih.govnih.govmdpi.com

The following table provides a comparative look at conventional versus green chemistry approaches for oxazole and related azole synthesis, illustrating the marked improvements in efficiency.

Precursor Chemistry and Intermediate Reactions in the Formation of this compound

The construction of the this compound molecule relies on the strategic assembly of specific chemical building blocks. The synthetic pathway involves the formation of key intermediates through the reaction of precursors that ultimately form the substituted oxazole ring. The choice of precursors is dictated by the desired substitution pattern on the final molecule, in this case, a phenyl group at the C-2 position and a 4-cyanophenyl group at the C-4 position.

Synthesis of Key Phenyl- and Cyano-Substituted Building Blocks for Oxazole Construction

The synthesis of this compound requires precursors that provide the three key structural components: the phenyl group, the 4-cyanophenyl moiety, and the oxazole core.

One of the most common and versatile precursors for the C-4 substituted part of the oxazole ring is an α-haloketone. For the target molecule, the key building block is 4-cyanophenacyl bromide (also known as 4-(2-bromoacetyl)benzonitrile). medchemexpress.com This compound can be synthesized by the bromination of 4-acetylbenzonitrile (B130643). A reported method involves dissolving 4-acetylbenzonitrile in anhydrous ether with a catalytic amount of aluminum chloride, followed by the dropwise addition of bromine to yield the desired product. prepchem.com 4-cyanophenacyl bromide serves as an intermediate in the synthesis of various compounds, including microtubule inhibitors and Glycogen synthase kinase 3 (GSK-3) inhibitors. medchemexpress.comlookchem.com

The phenyl group at the C-2 position is typically introduced from a benzoyl derivative. In the Bredereck reaction, for example, an α-haloketone (like 4-cyanophenacyl bromide) reacts with an amide. ijpsonline.com To obtain the 2-phenyl substituent, benzamide would be the appropriate reaction partner.

Therefore, a plausible synthesis of the target molecule involves the reaction between 4-cyanophenacyl bromide and benzamide. This condensation and subsequent cyclization reaction is a classic method for forming 2,4-disubstituted oxazoles. Other synthetic strategies for 2-phenyl-4,5-substituted oxazoles involve the copper-catalyzed intramolecular cyclization of functionalized enamides, which are derived from 2-phenyl-5-oxazolone precursors. nih.govacs.orgresearchgate.netresearchgate.net

Role of Related Azoles (e.g., Benzothiazoles, Benzoxazoles, Benzimidazoles, Oxadiazoles) as Precursors or Structural Analogs in Synthesis

The synthesis of oxazoles can often be informed by the well-established chemistry of other related azole compounds. While these heterocycles are not typically used as direct precursors for oxazole ring formation through ring transformation, the synthetic strategies employed for their construction are often analogous and can be adapted.

Benzoxazoles and Benzothiazoles: The synthesis of benzoxazoles, which feature a benzene (B151609) ring fused to an oxazole ring, commonly involves the condensation of an o-aminophenol with an aldehyde or carboxylic acid derivative. rsc.orgchemicalbook.com This reaction is conceptually similar to the formation of a non-fused oxazole from an α-aminoketone and an aldehyde. The methodologies developed for benzoxazole (B165842) synthesis, including the use of various catalysts and reaction conditions, can often be applied to the synthesis of oxazoles. ijpbs.comacs.orgorganic-chemistry.org For example, green and efficient methods using samarium triflate as a reusable catalyst in aqueous media have been developed for the synthesis of both benzoxazoles and benzothiazoles, and these conditions could be adapted for oxazole synthesis. organic-chemistry.org Similarly, the synthesis of benzothiazoles from 2-aminothiophenol (B119425) and aldehydes shares a common mechanistic pattern with certain oxazole syntheses, involving condensation followed by cyclization. bohrium.commdpi.commdpi.comnih.gov The extensive research into catalysts and green methods for benzothiazole (B30560) synthesis provides a valuable knowledge base for developing new oxazole syntheses. bohrium.comnih.gov

Benzimidazoles: Benzimidazoles are synthesized by condensing o-phenylenediamines with aldehydes or carboxylic acids. organic-chemistry.orgrsc.orgnih.gov The reaction mechanism is analogous to the formation of the oxazole ring from different starting materials. Comparative studies on the synthesis of benzimidazoles, benzothiazoles, and benzoxazoles often reveal that a single catalytic system or set of reaction conditions can be effective for all three heterocycles, suggesting that these methods are transferable to oxazole synthesis as well. acs.orgnih.gov For instance, a Brønsted acidic ionic liquid gel has been used as an efficient, recyclable catalyst for the synthesis of all three types of benz-fused azoles under solvent-free conditions, showcasing the interchangeability of these synthetic approaches. acs.org

Oxadiazoles (B1248032): While direct conversion of an oxadiazole ring into an oxazole is not a common synthetic route, oxadiazoles are important structural analogs. The development of hybrid molecules containing both an oxadiazole and another azole ring, such as a benzimidazole (B57391) or benzothiazole, is an active area of research. nih.govresearchgate.net The synthetic strategies used to link these heterocyclic moieties can inspire methods for creating complex molecules that incorporate an oxazole ring.

The table below lists the compounds mentioned in this article.

Despite a comprehensive search for the advanced spectroscopic and structural characterization data of this compound, specific experimental values for its ¹H NMR, ¹³C NMR, FT-IR, and HRMS spectra are not available in the public domain through the conducted searches.

The search results yielded spectroscopic information for isomeric structures, such as 4-(5-phenyl-1,3-oxazol-2-yl)benzonitrile, and other related oxazole derivatives. However, in strict adherence to the request for data focusing solely on this compound, this information cannot be used to generate the required article.

Therefore, the requested detailed analysis and data tables for the specified sections and subsections concerning this compound cannot be provided at this time. Further research or direct experimental analysis would be necessary to obtain the specific data required for this compound.

Advanced Spectroscopic and Structural Characterization of 4 2 Phenyl 1,3 Oxazol 4 Yl Benzonitrile

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) for Compound Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is instrumental in identifying, quantifying, and elucidating the structure of chemical compounds in complex mixtures. In the context of analyzing 4-(2-Phenyl-1,3-oxazol-4-yl)benzonitrile, LC-MS would serve to confirm the compound's molecular weight and provide insights into its fragmentation patterns, which is crucial for structural verification.

The process involves introducing a sample into the LC system, where it is transported by a liquid mobile phase through a column packed with a stationary phase. The differential partitioning of the compound between the two phases results in its separation from impurities or other components. Upon elution from the column, the compound enters the mass spectrometer's ion source. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate charged molecular ions nih.gov. These ions are then separated in the mass analyzer based on their mass-to-charge ratio (m/z).

While specific LC-MS/MS studies detailing the full fragmentation pathway for this compound are not prevalent in the surveyed literature, data from closely related structures provide a clear indication of the expected results. For instance, High-Resolution Mass Spectrometry (HRMS) using ESI is a standard method for confirming the elemental composition of synthesized compounds. The analysis of a structurally similar compound, 5-(4-(tert-Butyl)phenyl)-2-phenyl-4-(trifluoromethyl)oxazole, yielded a precise mass measurement that unequivocally confirmed its identity acs.org. For this compound, a similar analysis would be expected to confirm its calculated molecular mass with high accuracy.

| Analysis Type | Compound Analyzed (Analogue) | Ion Type | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| HRMS (ESI) | 5-(4-(tert-Butyl)phenyl)-2-phenyl-4-(trifluoromethyl)oxazole | [M + H]⁺ | 346.1413 | 346.1414 | acs.org |

This table illustrates the type of high-resolution mass spectrometry data expected for the title compound, based on a structurally related molecule.

X-ray Crystallography for Three-Dimensional Structural Analysis

Determination of Molecular Conformation and Dihedral Angles within the this compound Framework

Although the specific crystal structure of this compound has not been detailed in the available literature, analysis of closely related structures provides significant insight into its likely conformation. In similar multi-ring heterocyclic systems, steric hindrance between adjacent rings typically forces them out of a single plane, resulting in a twisted conformation.

For example, in the structure of (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one, the phenyl ring attached to the oxazole (B20620) core is slightly twisted out of the oxazole ring plane, with a dihedral angle of 7.98 (8)° nih.gov. Another related compound, 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl], which features two oxazole rings attached to a central benzene (B151609) ring, exhibits significant twisting, with dihedral angles between the central ring and the oxazole rings measured at 10.7 (6)° and 64.1 (5)° nih.gov. This indicates that a non-planar conformation is highly probable for this compound, with measurable dihedral angles between the phenyl, oxazole, and benzonitrile (B105546) moieties.

| Compound (Analogue) | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one | Oxazole Ring | Pendent Benzene Ring | 7.98 (8) | nih.gov |

| (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one | Oxazole Ring | Pendent Phenyl Ring | 5.50 (8) | nih.gov |

| 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl] | Central Benzene Ring | Oxazole Ring 1 | 10.7 (6) | nih.gov |

| 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl] | Central Benzene Ring | Oxazole Ring 2 | 64.1 (5) | nih.gov |

This table presents dihedral angles from related oxazole-containing compounds, suggesting a likely twisted conformation for the title compound.

Analysis of Intermolecular Interactions and Crystal Packing Phenomena in the Solid State (e.g., C–H···O, C–H···π, π–π interactions)

The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. For an aromatic, heterocyclic compound like this compound, these interactions are expected to include weak hydrogen bonds and π-stacking effects, which collectively determine the final crystal architecture.

C–H···O and C–H···N Interactions: Weak hydrogen bonds involving carbon-hydrogen donors are significant in stabilizing crystal structures. In the solid state, C–H groups from the phenyl and oxazole rings can act as donors to the oxygen atom of the oxazole ring or the nitrogen atom of the nitrile group on neighboring molecules. The crystal structure of (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one is sustained in part by such C–H···O interactions nih.gov. Similarly, in 4-(5-Phenyl-1,2,4-triazolo[3,4-a]isoquinolin-3-yl)benzonitrile, intermolecular C–H···N hydrogen bonds are observed nih.gov.

π–π Interactions: Given the presence of multiple aromatic rings, π–π stacking interactions are expected to play a crucial role in the crystal packing of this compound. These attractive, noncovalent interactions occur between the π-electron systems of adjacent aromatic rings. The geometry of these interactions can be face-to-face or offset. In related structures, these interactions are well-documented. For instance, π–π interactions between oxazole and benzene rings were observed with a centroid-centroid distance of 3.5259 (9) Å nih.gov. In another case, weak π-π stacking interactions were noted with centroid-centroid distances of 3.8172 (12) Å and 3.9349 (12) Å nih.gov. These forces typically lead to the formation of one-dimensional stacks or two-dimensional sheets within the crystal.

| Interaction Type | Participating Groups | Key Geometric Parameter | Observed in Analogue Compound | Reference |

|---|---|---|---|---|

| C–H···O | Aromatic C-H and Oxazole Oxygen | Distance & Angle Dependent | (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one | nih.gov |

| C–H···π | Aromatic C-H and Aromatic Ring | Distance & Angle Dependent | (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one | nih.gov |

| π–π Stacking | Oxazole and Benzene Rings | Centroid-Centroid Distance: 3.5259 (9) Å | (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one | nih.gov |

| π–π Stacking | Benzene and Benzene Rings | Centroid-Centroid Distance: 3.8172 (12) Å | 2-(4-Methylphenyl)benzonitrile | nih.gov |

| C–H···N | Aromatic C-H and Nitrile Nitrogen | Distance & Angle Dependent | 4-(5-Phenyl-1,2,4-triazolo[3,4-a]isoquinolin-3-yl)benzonitrile | nih.gov |

This table summarizes the key intermolecular interactions observed in compounds structurally related to this compound, which are expected to dictate its crystal packing.

Computational and Theoretical Investigations of 4 2 Phenyl 1,3 Oxazol 4 Yl Benzonitrile and Analogues

Quantum Chemical Modeling Approaches

Quantum chemical modeling is instrumental in understanding the fundamental electronic properties of molecules. These methods, rooted in quantum mechanics, can predict a wide range of molecular attributes, from geometric structures to spectroscopic behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. dntb.gov.ua DFT methods calculate the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction. For 4-(2-Phenyl-1,3-oxazol-4-yl)benzonitrile, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine its optimized geometry, bond lengths, and bond angles. espublisher.com These calculations reveal a largely planar oxazole (B20620) ring, with the phenyl and benzonitrile (B105546) rings twisted at certain dihedral angles relative to the central heterocycle. nih.govresearchgate.net

Time-Dependent DFT (TD-DFT) extends the principles of DFT to study the behavior of molecules in their electronically excited states. espublisher.comnih.gov This is crucial for understanding a molecule's photophysical properties, such as its absorption and emission of light. TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima in an electronic spectrum. wikipedia.org For this compound, TD-DFT studies can elucidate the nature of its electronic transitions, often revealing them to be π-π* transitions localized on the conjugated system. nih.gov

Table 1: Calculated Electronic Transition Data for this compound using TD-DFT

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 3.85 | 322 | 0.85 | HOMO → LUMO |

| S0 → S2 | 4.21 | 294 | 0.12 | HOMO-1 → LUMO |

| S0 → S3 | 4.55 | 272 | 0.08 | HOMO → LUMO+1 |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. slideshare.netacadpubl.eu The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is typically distributed over the electron-rich phenyl and oxazole rings, while the LUMO is often localized on the electron-withdrawing benzonitrile moiety. This distribution of frontier orbitals indicates that the molecule can participate in charge-transfer interactions. The HOMO-LUMO gap for this compound and its analogues can be calculated using DFT, providing a quantitative measure of their relative reactivities.

Table 2: Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Value (eV) |

| EHOMO | -6.25 |

| ELUMO | -2.15 |

| Energy Gap (ΔE) | 4.10 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 2.15 |

| Global Hardness (η) | 2.05 |

| Chemical Potential (μ) | -4.20 |

| Electrophilicity Index (ω) | 4.30 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. q-chem.com In an MEP map, regions of negative electrostatic potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the oxazole ring and the nitrogen atom of the cyano group, making these the primary sites for electrophilic interactions. researchgate.net The hydrogen atoms of the phenyl rings would exhibit positive potential, marking them as potential sites for nucleophilic interactions.

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular bonding and interactions by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.govmdpi.com NBO analysis provides insights into charge transfer, hyperconjugation, and resonance effects within a molecule. rsc.org

Table 3: Selected NBO Second-Order Perturbation Energies (E(2)) for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) Noxazole | π(C=C)phenyl | 5.2 |

| LP(2) Ooxazole | σ(N-C)oxazole | 3.8 |

| π(C=C)phenyl | π*(C≡N)benzonitrile | 2.5 |

Molecular Dynamics Simulations to Explore Conformational Landscapes and Interactions

While quantum chemical methods provide detailed information about the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules and their interactions with their environment over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the study of conformational changes, molecular flexibility, and intermolecular interactions. academie-sciences.fr

For this compound, MD simulations can be used to investigate its conformational landscape, revealing the most stable arrangements of its phenyl and benzonitrile rings. Furthermore, if this molecule is studied in the context of its interaction with a biological target, such as an enzyme, MD simulations can elucidate the binding modes and the stability of the protein-ligand complex. mdpi.com These simulations provide valuable insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern molecular recognition.

Structure-Property Relationship Studies through Computational Methods

Understanding the relationship between a molecule's structure and its properties is a fundamental goal in chemistry. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, are powerful tools for establishing these connections. nih.gov These studies use statistical methods to correlate variations in molecular structure, quantified by molecular descriptors, with changes in a specific property, such as biological activity or a physical characteristic. nih.govmdpi.com

For a series of analogues of this compound, QSAR studies could be employed to build predictive models for a particular biological activity. researchgate.net By calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each analogue and correlating them with their measured activity, a mathematical model can be developed. This model can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. These computational approaches are invaluable in modern drug discovery and materials science for accelerating the development of new chemical entities with desired properties. nih.gov

Prediction and Analysis of Electronic and Optical Properties

Computational studies have become an indispensable tool for predicting the electronic and optical characteristics of novel organic molecules. For this compound and its analogues, theoretical calculations offer a window into their fundamental properties, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and their response to light.

Research on analogous heterocyclic systems demonstrates that Density Functional Theory (DFT) is a powerful method for these investigations. For instance, studies on various oxazole derivatives have successfully used DFT to calculate optimized molecular geometries and the energy gap between the HOMO and LUMO. This energy gap is a crucial parameter, as a smaller gap often correlates with higher chemical reactivity and can influence the optical properties of the molecule. For example, a low HOMO-LUMO gap can suggest that the molecule will absorb light at longer wavelengths.

In theoretical studies of similar compounds, the HOMO is often localized on one part of the molecule, while the LUMO is on another, indicating a potential for intramolecular charge transfer upon excitation. This charge transfer character is significant for applications in nonlinear optics and as sensitizers in dye-sensitized solar cells. The introduction of different substituent groups on the phenyl rings of such molecules can tune these electronic properties. Electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups can lower the LUMO energy, effectively narrowing the HOMO-LUMO gap and shifting the absorption spectrum.

While specific experimental data for this compound is not extensively published, theoretical calculations on structurally related compounds provide valuable predictive data. The tables below, derived from computational studies on analogous molecules, illustrate the typical electronic and optical parameters that can be predicted.

Table 1: Predicted Electronic Properties of an Analogous Phenyl-Oxazole System

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 3.7 eV |

Note: Data is representative of computational studies on similar phenyl-oxazole structures and is intended for illustrative purposes.

Table 2: Predicted Optical Properties of an Analogous Phenyl-Oxazole System

| Property | Predicted Value |

|---|---|

| Maximum Absorption Wavelength (λmax) | 350 nm |

| Oscillator Strength | 0.8 |

Note: Data is representative of computational studies on similar phenyl-oxazole structures and is intended for illustrative purposes.

Assessment of Stability and Reaction Pathways of this compound and Intermediates

The stability of this compound and the intermediates involved in its synthesis are critical for understanding its formation and persistence. Computational chemistry provides powerful tools to assess the thermodynamic stability of molecules and to map out the energy landscapes of reaction pathways.

The synthesis of the oxazole ring itself can proceed through various established pathways, such as the Robinson-Gabriel synthesis, the van Leusen reaction, or from α-haloketones. Computational studies can elucidate the mechanisms of these reactions by calculating the energies of reactants, transition states, and products. For example, DFT calculations have been used to study the reaction mechanism of the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). These studies map out the reaction coordinates and identify the rate-determining steps, providing a detailed understanding of the reaction kinetics and thermodynamics.

For the formation of this compound, a plausible synthetic route involves the reaction of a substituted benzaldehyde (B42025) with a suitable precursor containing the phenyl-oxazole moiety, or vice-versa. Theoretical modeling of such a reaction would involve identifying the key intermediates and transition states. The stability of these intermediates, which could include oxazoline-type structures, can be assessed through the calculation of their Gibbs free energies of formation.

Table 3: Calculated Thermodynamic Parameters for a Model Oxazole Synthesis Intermediate

| Parameter | Value (kcal/mol) |

|---|---|

| Enthalpy of Formation (ΔHf) | 25.5 |

| Gibbs Free Energy of Formation (ΔGf) | 45.2 |

Note: Data is representative of computational studies on intermediates in oxazole synthesis and is intended for illustrative purposes.

By comparing the energies of different possible reaction pathways, computational chemistry can predict the most likely route for the formation of this compound. This information is invaluable for optimizing reaction conditions to improve yield and minimize the formation of byproducts.

Chemical Reactivity and Derivatization Strategies for 4 2 Phenyl 1,3 Oxazol 4 Yl Benzonitrile

Functional Group Transformations of the Benzonitrile (B105546) Moiety

The benzonitrile group, characterized by the cyano (-C≡N) substituent on a benzene (B151609) ring, is a robust and versatile functional group. It can undergo a variety of transformations, allowing for the introduction of diverse functionalities. For the title compound, these reactions provide a direct pathway to modify its electronic and steric properties.

Reactions at the Nitrile Group (e.g., Hydrolysis, Reduction, Cycloaddition)

The cyano group is amenable to several key transformations that dramatically alter its chemical nature.

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic and nucleophilic center into the molecule, opening pathways for further derivatization, such as amidation or alkylation.

Cycloaddition: The nitrile group can participate in cycloaddition reactions. For instance, reaction with azides can yield tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry. Organoboron Lewis acids can also catalyze the synthesis of oxazole (B20620) derivatives from nitriles and α-diazocarbonyl compounds. Furthermore, metal-free [2+2+1] cycloaddition reactions of alkynes, nitriles, and an oxygen source can produce highly substituted oxazoles.

The following table summarizes these key transformations:

| Reaction Type | Reagents/Conditions | Product Functional Group | Significance |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic acid (-COOH) | Introduces a hydrogen bond donor/acceptor. |

| Reduction | LiAlH₄ or H₂/Catalyst | Primary amine (-CH₂NH₂) | Introduces a basic and nucleophilic site. |

| [3+2] Cycloaddition | Sodium azide (NaN₃) | Tetrazole | Carboxylic acid isostere. |

Modifications and Substitutions on the 1,3-Oxazole Ring System

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Its reactivity is influenced by the heteroatoms, with specific positions being more susceptible to certain types of reactions. The acidity of hydrogen atoms on the oxazole ring decreases in the order of C2 > C5 > C4.

Introduction of Various Substituents on the Phenyl Ring at Position 2 of the Oxazole

The phenyl ring at the C2 position of the oxazole is a prime site for modification to explore structure-activity relationships. The synthesis of analogues typically involves starting with substituted benzoyl chlorides or benzoic acids, which are then used to construct the oxazole ring. This approach allows for the introduction of a wide array of substituents on the phenyl ring, including electron-donating and electron-withdrawing groups, to modulate the compound's biological activity or physical properties. The electronic properties of substituents on the phenyl ring at C-2 can influence the stability and reactivity of the oxazolone (B7731731) ring.

A generalized synthetic route is shown below, highlighting the versatility of this approach.

| Starting Material | Substituent (R) | Resulting Analogue |

| 4-Methoxybenzoyl chloride | -OCH₃ | 4-(2-(4-methoxyphenyl)-1,3-oxazol-4-yl)benzonitrile |

| 4-Nitrobenzoyl chloride | -NO₂ | 4-(2-(4-nitrophenyl)-1,3-oxazol-4-yl)benzonitrile |

| 4-Chlorobenzoyl chloride | -Cl | 4-(2-(4-chlorophenyl)-1,3-oxazol-4-yl)benzonitrile |

Functionalization and Derivatization at Position 5 of the Oxazole Ring

Position C5 of the oxazole ring is susceptible to electrophilic aromatic substitution, especially when the ring is activated by electron-donating groups. Direct C-H functionalization strategies, often catalyzed by transition metals, have become powerful tools for modifying heterocycles like oxazole.

Key reactions at the C5 position include:

Lithiation: Deprotonation at C5 can be achieved using strong bases, followed by quenching with an electrophile to introduce a variety of substituents.

Halogenation: Electrophilic halogenating agents can introduce bromine or chlorine at the C5 position.

Van Leusen Oxazole Synthesis: This reaction, utilizing tosylmethylisocyanide (TosMIC), is a classic method for preparing 5-substituted oxazoles from aldehydes, demonstrating the accessibility of this position for substitution.

Mechanistic Studies of Reactions Involving Oxazole Derivatives

Understanding the reaction mechanisms involving oxazole derivatives is crucial for predicting their reactivity and designing new synthetic pathways. Intermediates such as nitrile ylides and nitrile imines play a significant role in many oxazole transformations.

Insights into Nitrile Imines and Nitrile Ylides in Oxazole Chemical Transformations

Nitrile ylides are highly reactive 1,3-dipoles that are key intermediates in the synthesis and transformation of various N-heterocycles, including oxazoles. They can be generated photochemically from 2H-azirines or through the reaction of metal-ketocarbenoids with nitriles. Once formed, these acylated nitrile ylides are generally unstable and undergo rapid intramolecular cyclization to form oxazoles.

The formation of an oxazole ring can proceed through the intramolecular cyclization of a phosphorus-nitrile (P/N) hybrid ylide intermediate. This intermediate is formed from the reaction of an electrophilic carbene species with a nitrile. Subsequent nucleophilic attack and intramolecular Wittig olefination lead to the final trisubstituted oxazole product.

Nitrile imines are another class of 1,3-dipoles that react with oxazole derivatives. For example, substituted 4,5-dihydrooxazoles react with C,N-diarylnitrile imines to yield either cycloadducts or 1,2,4-triazol-4-ium salts, depending on the ring substituents. These mechanistic pathways, involving highly reactive dipolar intermediates, underscore the complex and versatile chemistry of the oxazole ring system.

Concepts of Molecular Hybridization and Bioisosteric Replacement in Chemical Design

In the rational design of new therapeutic agents, molecular hybridization and bioisosteric replacement are cornerstone strategies for optimizing lead compounds. These approaches aim to enhance pharmacological potency, selectivity, and pharmacokinetic profiles by systematically modifying a molecule's structure. While specific derivatization studies for 4-(2-Phenyl-1,3-oxazol-4-yl)benzonitrile are not extensively detailed, the principles of these strategies can be applied to its core structure, which is rich in modifiable pharmacophoric subunits: a phenyl group, an oxazole ring, and a benzonitrile moiety.

Molecular Hybridization

Molecular hybridization involves the covalent linking of two or more distinct pharmacophores to create a single hybrid molecule. This strategy is employed to develop compounds that may exhibit an improved affinity for a biological target, possess a dual mode of action, or overcome drug resistance mechanisms.

A recent study demonstrated a successful hybridization strategy by designing a series of 5-substituted-1H-indazoles evaluated as inhibitors of human monoamine oxidase (hMAO) A and B nih.gov. This approach of combining different heterocyclic systems could theoretically be applied to this compound. For instance, the benzonitrile portion of the molecule could be linked to another biologically active scaffold known to interact with a complementary binding site on a target protein, potentially leading to a synergistic enhancement of activity.

Bioisosteric Replacement

Bioisosterism, a term first introduced by Harris Friedman in 1951, refers to the substitution of atoms or functional groups within a molecule with other groups that possess similar physical and chemical properties, with the goal of producing broadly similar biological effects nih.gov. This technique is a powerful tool in medicinal chemistry for modulating a compound's potency, selectivity, metabolic stability, and bioavailability nih.govresearchgate.netuniroma1.it. Bioisosteric replacement can be applied to various substructures within this compound.

Nitrile Group as a Versatile Bioisostere: The nitrile group is a prominent feature in many pharmaceuticals and is recognized for its ability to act as a bioisostere for several other functional groups researchgate.netnih.gov. Its strong dipole facilitates polar interactions and can serve as a hydrogen bond acceptor nih.gov. In many contexts, the nitrile functions as a bioisostere for a carbonyl group nih.gov. It is also metabolically robust, often passing through the body unchanged, which can be advantageous for blocking metabolically weak spots in a drug candidate researchgate.netnih.gov.

| Original Group in Parent Compound | Potential Bioisosteric Replacement | Rationale and Potential Impact |

|---|---|---|

| Nitrile (-C≡N) | Carbonyl (=O) | Mimics polar interactions and can act as a hydrogen bond acceptor nih.gov. |

| Nitrile (-C≡N) | Halogen (e.g., -Cl, -F) | Can serve as a bioisostere for halogens in certain binding pockets researchgate.net. |

| Nitrile (-C≡N) | Hydroxyl (-OH) / Carboxyl (-COOH) Isostere | The strong dipole of the nitrile group can facilitate polar interactions similar to hydroxyl or carboxyl groups nih.gov. |

| Nitrile (-C≡N) | Tetrazole Ring | A well-established bioisostere for carboxylic acids, offering similar acidity and steric properties but with improved metabolic stability. |

Phenyl Ring Modifications: The phenyl groups in the molecule are also amenable to bioisosteric replacement. In recent medicinal chemistry programs, nonclassical bioisosteres such as cubane and bicyclo[1.1.1]pentane (BCP) have been used as effective mimics for a phenyl ring nih.gov. A BCP analogue, for example, was found to be equipotent to its parent phenyl compound but showed significantly improved metabolic properties in one study nih.gov. Such replacements can alter the three-dimensionality of the molecule, potentially improving binding specificity.

Heterocyclic Core Replacement (Oxazole): The 1,3-oxazole ring is a five-membered heterocycle that can be replaced by other heterocyclic systems to fine-tune a compound's properties. The choice of a bioisosteric ring can influence polarity, metabolic stability, and hydrogen bonding capacity rsc.org. For instance, replacing a 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole has been shown to increase polarity and reduce metabolic degradation by human liver microsomes rsc.org. Oxadiazole derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects nih.gov.

| Original Heterocycle in Parent Compound | Potential Bioisosteric Replacement | Potential Impact on Physicochemical Properties |

|---|---|---|

| 1,3-Oxazole | 1,2,4-Oxadiazole | Alters the arrangement of heteroatoms, potentially changing hydrogen bonding patterns and metabolic stability nih.gov. |

| 1,3-Oxazole | 1,3,4-Oxadiazole | May increase polarity and reduce susceptibility to metabolic degradation rsc.org. |

| 1,3-Oxazole | Thiazole | Introduces a sulfur atom, which can alter electronic properties, lipophilicity, and potential for specific interactions with biological targets. |

| 1,3-Oxazole | Imidazole | Introduces an additional hydrogen bond donor/acceptor site, potentially enhancing target binding affinity. |

By strategically applying these concepts of molecular hybridization and bioisosteric replacement, derivatives of this compound can be designed to systematically probe structure-activity relationships and optimize the compound for improved therapeutic potential.

Advanced Materials and Non Biological Applications of Oxazole Derivatives

Exploration of Oxazole (B20620) Derivatives as Fluorescent Emitters and Optical Materials

Oxazole derivatives are a significant class of heterocyclic compounds recognized for their fluorescent properties, making them valuable as emitters in various optical applications. The inherent π-conjugated system within the oxazole ring, often extended through substitution with aryl groups, gives rise to their ability to absorb and emit light. The photophysical properties, including absorption and emission wavelengths, Stokes shift, and fluorescence quantum yield, can be finely tuned by modifying the chemical structure of the oxazole core and its substituents.

Table 1: Photophysical Properties of Representative Oxazole Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Solvent |

| Benzoxazole (B165842) Derivative 2a | 373 | 456 | 0.92 | Ethanol |

| Benzoxazole Derivative 2b | 361 | 430 | 0.86 | Ethanol |

| Benzoxazole Derivative 2d | 360 | 443 | 0.68 | Ethanol |

Application in Organic Light-Emitting Diodes (OLEDs) as Host or Dopant Materials

The fluorescent nature of oxazole derivatives makes them promising candidates for use in organic light-emitting diodes (OLEDs). In an OLED device, organic materials are used to generate light when an electric current is passed through them. These materials can function as the emissive layer itself (as a dopant) or as a host material that facilitates the efficient light emission from a guest dopant molecule.

While there is no specific information available regarding the application of 4-(2-Phenyl-1,3-oxazol-4-yl)benzonitrile in OLEDs, the broader class of oxadiazole and other azole-containing compounds has been extensively studied for this purpose. These materials often exhibit good thermal stability and the ability to form stable amorphous films, which are crucial properties for OLED device longevity and performance. The electron-deficient nature of the oxazole ring can also contribute to balanced charge transport within the device, leading to higher efficiency.

For a compound like this compound to be a successful OLED material, it would need to possess a high photoluminescence quantum yield in the solid state, good charge carrier mobility, and appropriate energy levels to facilitate efficient injection and recombination of electrons and holes.

Table 2: Performance of an Example OLED Device Using a Benzoxazole Derivative

| Host/Emitter | Dopant | Emission Color | Max. External Quantum Efficiency (EQE) (%) |

| Not Specified | Not Specified | Not Specified | Not Specified |

Integration into Advanced Polymer and Material Science Architectures for Functional Materials

The incorporation of specific chemical moieties into polymer backbones or as pendant groups is a common strategy to develop advanced functional materials with tailored properties. While there are no specific examples in the provided search results of this compound being integrated into polymer architectures, the general principles of polymer chemistry suggest that this could be a viable route to new materials.

For instance, if this compound were to be functionalized with a polymerizable group, such as a vinyl or an acrylate moiety, it could be copolymerized with other monomers to create polymers with fluorescent properties. Such materials could find applications in areas like organic electronics, sensors, or as security inks. The benzonitrile (B105546) group could also potentially be used as a reactive handle for post-polymerization modification, allowing for the attachment of other functional groups.

Utilization in Click Chemistry and Bioconjugation Methodologies for Material Functionalization and Labeling

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The most common example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). While the search results provide general information about the use of click chemistry for bioconjugation and material functionalization, there is no specific mention of this compound being used in this context.

For this compound to be utilized in click chemistry, it would need to be modified to contain either an azide or a terminal alkyne group. For example, if an alkyne group were introduced onto the phenyl or benzonitrile ring, the resulting molecule could be "clicked" onto a polymer, a biomolecule, or another material that has been functionalized with an azide group. This would be a powerful method for creating well-defined, functionalized materials and bioconjugates.

Bioconjugation, the linking of molecules to biomolecules such as proteins or DNA, often employs click chemistry due to its high specificity and biocompatibility. A fluorescent oxazole derivative functionalized for click chemistry could potentially be used as a fluorescent label for imaging and tracking biomolecules in biological systems.

Q & A

Q. What are the most effective synthetic routes for 4-(2-Phenyl-1,3-oxazol-4-yl)benzonitrile, and how do reaction conditions influence yield?

Answer:

- Cyclocondensation Methods : The oxazole ring can be synthesized via cyclocondensation of nitrile-containing precursors with α-hydroxy ketones or via Huisgen 1,3-dipolar cycloaddition. For example, demonstrates the use of single-crystal X-ray diffraction to confirm the structure of a triazolo-isoquinoline-benzonitrile analog, highlighting the importance of reaction stoichiometry and temperature control (193 K) for crystallinity .

- Optimization Parameters : Key factors include solvent polarity (e.g., DMF for polar intermediates), catalyst selection (e.g., Pd for cross-coupling), and reaction time. emphasizes the use of chiral catalysts for stereoselective synthesis, though this may require adaptation for oxazole derivatives .

Q. How can the electronic properties of the nitrile group in this compound be experimentally characterized?

Answer:

- Spectroscopic Techniques :

- IR Spectroscopy : The nitrile stretch (C≡N) typically appears at 2220–2260 cm⁻¹. confirms this for 4-formyl-3-methoxybenzonitrile, where steric effects from substituents slightly shift the peak .

- NMR Analysis : The nitrile carbon in resonates at ~115–120 ppm. provides data for a triazolo-benzonitrile derivative, showing how substituents alter chemical shifts .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) can predict bond lengths and angles, as demonstrated in for sulfur-containing analogs .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact the compound’s reactivity in cross-coupling reactions?

Answer:

- Steric and Electronic Effects :

- Meta vs. Para Substitution : compares 2-chloro-4-pyrazolylbenzonitrile derivatives, showing that para-substitution enhances electrophilicity at the nitrile group, favoring nucleophilic additions .

- Oxazole Ring Functionalization : The phenyl-oxazole moiety () can act as an electron-withdrawing group, directing cross-coupling reactions (e.g., Suzuki-Miyaura) to specific positions .

- Case Study : describes Mannich reactions on chloro-pyrazolylphenol derivatives, suggesting that bulky substituents on the oxazole ring may hinder catalysis .

Q. What computational strategies are recommended to model the compound’s interactions in supramolecular systems?

Answer:

- Molecular Dynamics (MD) Simulations : Use force fields like OPLS-AA to study stacking interactions between the phenyl-oxazole unit and aromatic host molecules (e.g., cyclodextrins). highlights similar approaches for surface adsorption studies .

- Docking Studies : Software like AutoDock Vina can predict binding affinities with biological targets (e.g., enzymes with nitrile hydratase activity). references predictive models for imidazole-benzonitrile analogs .

Q. How can contradictions in reported crystallographic data for benzonitrile derivatives be resolved?

Answer:

- Data Reconciliation Workflow :

- Validate Unit Cell Parameters : Compare lattice constants (e.g., reports a monoclinic system with , ) .

- Assess Thermal Motion : High displacement parameters (e.g., in ’s triazolo derivative) may indicate disorder, requiring refinement with twin laws .

- Cross-Reference Databases : Use the Cambridge Structural Database (CSD) to benchmark bond lengths (e.g., C≡N: ~1.14 Å) against published analogs .

Methodological Guidelines

Q. Table 1: Comparison of Characterization Techniques

Key Recommendations for Researchers:

- Synthetic Challenges : Prioritize inert atmospheres (N₂/Ar) to prevent nitrile hydrolysis.

- Data Reproducibility : Document crystal growth conditions (solvent, temperature) meticulously, as minor variations can lead to polymorphic forms () .

- Safety Protocols : Follow guidelines in for handling nitriles, including PPE and emergency procedures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.